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Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical
regulator of glucose and lipid metabolism, insulin sensitivity, and inflammation. Its diverse roles
in metabolic homeostasis have positioned it as a promising therapeutic target for metabolic
diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Pharmacological
inhibition of SIRT6 offers a valuable tool to investigate its physiological functions and to explore
its therapeutic potential.

This document provides detailed application notes and protocols for the use of Sirt6-IN-1, also
known as OSS_ 128167, a potent and selective inhibitor of SIRT6, in metabolic research. While
the specific compound "Sirt6-IN-4" did not yield specific public data, OSS 128167 serves as a
well-characterized tool compound for studying the effects of SIRT6 inhibition.

Sirt6-IN-1 (OSS_128167): A Selective SIRT6 Inhibitor

Sirt6-IN-1 (OSS_128167) is a small molecule inhibitor that demonstrates selectivity for SIRT6
over other sirtuin isoforms, particularly SIRT1 and SIRTZ2. This selectivity is crucial for
attributing observed biological effects specifically to the inhibition of SIRT6.

Chemical Properties
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Property Value
5-[[3-[(2-
Formal Name furanylcarbonyl)amino]benzoyllamino]-2-

hydroxy-benzoic acid[1]

CAS Number 887686-02-4[1][2]

Molecular Formula C19H14N206[1]

Formula Weight 366.3 g/mol [1]

Solubility DMSO: ~30 mg/mL, DMF: ~30 mg/mL[1]

In Vitro Inhibitory Activity

The inhibitory potency and selectivity of Sirt6-IN-1 have been determined in enzymatic assays.

Target ICs0 (M)
SIRT6 89[2][3][4]
SIRT1 1578[2][3][4]
SIRT2 751[2][3][4]

Applications in Metabolic Research

Inhibition of SIRT6 by Sirt6-IN-1 has been shown to modulate key metabolic pathways, making
it a valuable tool for studying glucose and lipid homeostasis.

Glucose Metabolism

SIRT6 is known to suppress the expression of several genes involved in glucose uptake and
glycolysis, including Glucose Transporter 1 (GLUT1). Inhibition of SIRT6 can reverse this
suppression, leading to increased glucose utilization.

Key Effects of Sirt6-IN-1 on Glucose Metabolism:
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 Increased Glucose Uptake: Treatment of various cell lines with Sirt6-IN-1 enhances the
uptake of glucose.

o Upregulation of GLUT1: Sirt6-IN-1 treatment leads to an increase in the expression of the
GLUT1 protein.

e Improved Glucose Tolerance: In vivo studies in mouse models of type 2 diabetes have
demonstrated that administration of a SIRT6 inhibitor improves oral glucose tolerance[5].

Lipid Metabolism

SIRT6 plays a role in lipid metabolism by influencing fatty acid oxidation and triglyceride
synthesis. Inhibition of SIRT6 can therefore impact lipid profiles.

Key Effects of Sirt6-IN-1 on Lipid Metabolism:

e Reduced Plasma Triglycerides: In a mouse model of type 2 diabetes, a SIRT6 inhibitor was
shown to reduce plasma triglyceride levels.

e Reduced Plasma Cholesterol: The same in vivo study also reported a decrease in plasma
cholesterol levels following treatment with a SIRT6 inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments utilizing Sirt6-IN-1 to investigate its
effects on metabolic parameters.

In Vitro Cell Culture and Treatment

Objective: To treat cultured cells with Sirt6-IN-1 to assess its impact on cellular metabolism.
Materials:

o Cell line of interest (e.g., HepG2 for liver metabolism, C2C12 for muscle metabolism, 3T3-L1
for adipocyte studies)

o Complete growth medium

e Sirt6-IN-1 (OSS_128167)
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e DMSO (vehicle control)
o Phosphate-buffered saline (PBS)
Protocol:

o Culture cells in appropriate flasks or plates until they reach the desired confluency (typically
70-80%).

o Prepare a stock solution of Sirt6-IN-1 in DMSO (e.g., 100 mM). Store at -20°C.

e On the day of the experiment, dilute the Sirt6-IN-1 stock solution in fresh, serum-free or
complete medium to the desired final concentrations (e.g., 10 uM, 50 uM, 100 pM).

e Prepare a vehicle control with the same final concentration of DMSO as the highest Sirt6-IN-
1 concentration.

* Remove the old medium from the cells and wash once with PBS.
e Add the medium containing Sirt6-IN-1 or vehicle control to the cells.
 Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a COz2 incubator.

 After incubation, proceed with downstream assays such as Western blotting, gRT-PCR, or
glucose uptake assays.
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In Vitro Cell Treatment Workflow

Western Blot Analysis of Metabolic Targets

Objective: To measure changes in the protein expression of metabolic targets (e.g., GLUTL, p-
AKT, H3K9ac) following Sirt6-IN-1 treatment.

Materials:

o Treated cell lysates (from the protocol above)

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer and nitrocellulose or PVDF membranes
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-GLUT1, anti-phospho-AKT (Ser473), anti-AKT, anti-acetyl-
Histone H3 (Lys9), anti-Histone H3)
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» HRP-conjugated secondary antibodies
e Chemiluminescent substrate
e Imaging system

Protocol:

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

e Denature 20-30 pg of protein per sample by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer to a membrane.

o Block the membrane in blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
e Wash the membrane three times with TBST for 5-10 minutes each.

 Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST.
o Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

e Quantify band intensities and normalize to a loading control (e.g., 3-actin or total protein).

2-NBDG Glucose Uptake Assay

Objective: To quantify cellular glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
e Cells cultured in a 96-well plate

e Sirt6-IN-1
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Glucose-free DMEM

2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

e PBS

Fluorescence plate reader

Protocol:

e Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

o Treat cells with Sirt6-IN-1 or vehicle in complete medium for the desired duration.
e Wash cells twice with warm PBS.

 Incubate cells in glucose-free DMEM for 1-2 hours to starve them of glucose.

e Add 2-NBDG (final concentration 50-100 uM) in glucose-free DMEM to each well.
e Incubate for 30-60 minutes at 37°C.

» Remove the 2-NBDG solution and wash the cells three times with cold PBS.

e Add 100 pL of PBS to each well.

e Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535
nm.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of Sirt6-IN-1 on glucose tolerance in a mouse model of type 2
diabetes.

Materials:
* Mouse model of type 2 diabetes (e.g., high-fat diet-induced obese mice)

e Sirt6-IN-1 (OSS_128167)
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Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%
Saline)[2]

Glucose solution (2 g/kg body weight)

Blood glucose meter and test strips

Equipment for oral gavage and blood collection
Protocol:
e Acclimatize mice and induce type 2 diabetes (e.g., by feeding a high-fat diet for 8-12 weeks).

e Treat mice with Sirt6-IN-1 (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for a specified
period (e.g., 10-14 days)[6].

o For the OGTT, fast the mice for 6-8 hours.

e Measure basal blood glucose (t=0) from a tail snip.

o Administer a 2 g/kg glucose solution via oral gavage.

e Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

» Plot the blood glucose levels over time and calculate the area under the curve (AUC) to
assess glucose tolerance.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.medchemexpress.com/SIRT6-IN-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7986000/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing
(Fast Mice (6—8h))

:

Measure Basal Glucose (t=0)

:

Oral Gavage: Glucose (2g/kg)

:

Measure Blood Glucose
(15, 30, 60, 90, 120 min)

:

(Plot Glucose Curve & Calculate AUC)

Click to download full resolution via product page
Oral Glucose Tolerance Test (OGTT) Workflow

Signaling Pathways Modulated by SIRT6 Inhibition

Inhibition of SIRT6 with Sirt6-IN-1 can be used to probe the role of SIRT6 in various signaling
pathways relevant to metabolism.
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The following tables summarize the quantitative effects of Sirt6-IN-1 (OSS_128167) as

reported in the literature.

Table 1: In Vitro Effects of Sirt6-IN-1

Parameter Cell Line Treatment Result
H3K9 Acetylation BxPC3 100 pM for 18h Increased acetylation
_ Dose-dependent
GLUT1 Expression BxPC3 12.5-200 uM for 24h )
increase

Glucose Uptake BxPC3 100 uM Increased uptake

] Decreased PMA-
TNF-a Secretion BxPC3 100 pM

induced secretion

Table 2: In Vivo Effects of a SIRT6 Inhibitor in a T2D Mouse Model

Parameter Treatment Group Control Group % Change
Oral Glucose . )

SIRT6 Inhibitor Vehicle Improved
Tolerance (AUC)
Plasma Insulin SIRT6 Inhibitor Vehicle Reduced
Plasma Triglycerides SIRT6 Inhibitor Vehicle Reduced
Plasma Cholesterol SIRT6 Inhibitor Vehicle Reduced

Note: The in vivo data is based on a study using a similar selective SIRT6 inhibitor and
provides a proof-of-concept for the effects of SIRT6 inhibition in a metabolic disease model[5].

Conclusion

Sirt6-IN-1 (OSS_128167) is a valuable pharmacological tool for investigating the role of SIRT6
in metabolic research. Its ability to selectively inhibit SIRT6 allows for the elucidation of its

function in glucose and lipid metabolism, both in vitro and in vivo. The provided protocols offer
a starting point for researchers to explore the metabolic consequences of SIRT6 inhibition. It is
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important to note that while many studies suggest beneficial metabolic effects of SIRT6
inhibition, some evidence also points to potential adverse effects in specific contexts, such as
diabetic cardiomyopathy, highlighting the complexity of SIRT6 biology and the need for further
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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